molecular formula C12H22O11 B11830080 4-O-beta-d-mannopyranosyl-d-glucose

4-O-beta-d-mannopyranosyl-d-glucose

Cat. No.: B11830080
M. Wt: 342.30 g/mol
InChI Key: DKXNBNKWCZZMJT-GFRRCQKTSA-N
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Description

4-O-(b-D-Mannopyranosyl)-D-glucose is a disaccharide composed of a mannose and a glucose molecule. It is a biochemical compound used primarily in proteomics research. The molecular formula of 4-O-(b-D-Mannopyranosyl)-D-glucose is C12H22O11, and it has a molecular weight of 342.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(b-D-Mannopyranosyl)-D-glucose typically involves the glycosylation of D-glucose with a mannose donor. This reaction is often catalyzed by enzymes such as glycosyltransferases or by using chemical catalysts under controlled conditions. The reaction conditions include maintaining a specific temperature, pH, and solvent environment to ensure the successful formation of the glycosidic bond.

Industrial Production Methods

Industrial production of 4-O-(b-D-Mannopyranosyl)-D-glucose may involve biotechnological methods using microbial fermentation. Microorganisms engineered to express specific glycosyltransferases can be used to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired disaccharide.

Chemical Reactions Analysis

Types of Reactions

4-O-(b-D-Mannopyranosyl)-D-glucose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucose and mannose units can be oxidized to form corresponding acids.

    Reduction: The carbonyl group in the glucose unit can be reduced to form an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of gluconic acid and mannonic acid.

    Reduction: Formation of glucitol (sorbitol) and mannitol.

    Substitution: Formation of various glycosides depending on the substituent introduced.

Scientific Research Applications

4-O-(b-D-Mannopyranosyl)-D-glucose has several applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

    Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.

    Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.

Mechanism of Action

The mechanism of action of 4-O-(b-D-Mannopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds in glycoproteins and glycolipids. The compound may also interact with carbohydrate-binding proteins, influencing cellular processes such as cell signaling and adhesion.

Comparison with Similar Compounds

Similar Compounds

    4-O-(b-D-Mannopyranosyl)-D-mannose: Another disaccharide with similar structural features but composed of two mannose units.

    4-O-(b-D-Glucopyranosyl)-D-glucose:

    4-O-(b-D-Galactopyranosyl)-D-glucose:

Uniqueness

4-O-(b-D-Mannopyranosyl)-D-glucose is unique due to its specific glycosidic linkage between mannose and glucose, which imparts distinct biochemical properties. Its ability to participate in various glycosylation reactions and its role in biological systems make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1

InChI Key

DKXNBNKWCZZMJT-GFRRCQKTSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O

Origin of Product

United States

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